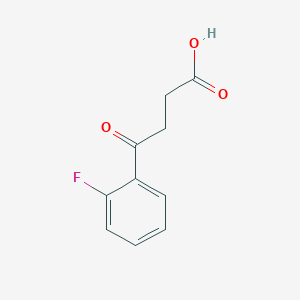

4-(2-Fluorophenyl)-4-oxobutanoic acid

説明

Significance of Fluorine in Organic Chemistry and Chemical Research

In chemical research, particularly in drug discovery, introducing fluorine can lead to enhanced pharmacokinetic and physicochemical properties. nih.gov These improvements may include greater target selectivity, increased binding affinity, and improved resistance to metabolic degradation by blocking oxidation pathways. pharmacyjournal.orgtandfonline.com The electron-withdrawing nature of fluorine can also modulate the acidity (pKa) of nearby functional groups, influencing how a molecule interacts with biological targets. mdpi.com Consequently, an estimated 20-25% of all pharmaceuticals contain at least one fluorine atom, including several top-selling drugs. wikipedia.orgresearchgate.net Beyond pharmaceuticals, organofluorine compounds are integral to agrochemicals, advanced materials like fluoropolymers, and as reagents in organic synthesis. soci.orgwikipedia.org

Contextualization of 4-(2-Fluorophenyl)-4-oxobutanoic acid within Contemporary Organic Synthesis and Research

Within the vast landscape of fluorinated molecules, this compound emerges as a significant synthetic intermediate. This compound belongs to the class of γ-keto acids, which are valuable precursors in the synthesis of various heterocyclic systems and complex organic molecules. Its structure incorporates three key functional components: a fluorinated aromatic ring, a ketone carbonyl group, and a carboxylic acid moiety. This trifecta of reactivity makes it a versatile building block for constructing more elaborate molecular architectures.

In contemporary organic synthesis, compounds like this compound are utilized as research chemicals for developing novel compounds. pharmaffiliates.com The fluorophenyl group provides a site for modifications and imparts the beneficial properties associated with fluorination, while the keto and acid groups offer multiple pathways for reactions such as condensation, cyclization, and derivatization. Its structural analogs, such as 4-(4-fluorophenyl)-4-oxobutanoic acid and 4-(4-methylphenyl)-4-oxobutanoic acid, are also recognized for their roles in organic synthesis and pharmacological research. wikipedia.org

Rationale for Comprehensive Academic Investigation of the Chemical Compound

A thorough investigation of this compound is warranted due to its potential as a scaffold in medicinal chemistry and organic synthesis. The strategic placement of the fluorine atom at the ortho position of the phenyl ring is of particular interest, as this can induce unique conformational constraints and electronic effects compared to its meta and para isomers. Understanding the synthesis, reactivity, and physicochemical properties of this specific isomer is crucial for its rational application in the design of new molecules.

The compound serves as a precursor for synthesizing derivatives with potential biological activities. The γ-keto acid framework is a key component in the synthesis of various five- and six-membered heterocyclic compounds, which are prevalent in many biologically active molecules. By comprehensively studying this compound, researchers can unlock new synthetic routes and develop novel compounds with tailored properties for applications in pharmaceuticals and agrochemicals.

Scope and Objectives of the Research Compendium

This compendium aims to provide a detailed and systematic overview of this compound. The primary objective is to consolidate the existing scientific knowledge regarding this compound into a single, authoritative resource. The scope of this investigation encompasses its fundamental chemical and physical properties, established and potential synthetic methodologies, and its applications as a versatile intermediate in organic chemistry.

The specific objectives are:

To present the key physicochemical properties of this compound in a clear and accessible format.

To detail the synthetic routes for the preparation of the compound.

To explore the chemical reactivity of its distinct functional groups.

To highlight its role as a building block in the synthesis of more complex chemical entities.

This article will adhere strictly to these objectives, providing a focused and scientifically rigorous examination of this compound.

Physicochemical Properties of this compound

The fundamental properties of a chemical compound are critical for its application in synthesis and research. The table below summarizes the key physicochemical data for this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 90429-80-4 |

| Molecular Formula | C₁₀H₉FO₃ |

| Molecular Weight | 196.18 g/mol |

| Appearance | White to Yellow Solid |

| Purity | ≥95% |

| InChI Key | DJQBIEXWDRJOTM-UHFFFAOYSA-N |

| SMILES | O=C(O)CCC(=O)C1=CC=CC=C1F |

| Data sourced from various chemical suppliers and databases. sigmaaldrich.comachemblock.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(2-fluorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQBIEXWDRJOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611857 | |

| Record name | 4-(2-Fluorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90429-80-4 | |

| Record name | 4-(2-Fluorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 2 Fluorophenyl 4 Oxobutanoic Acid

Established Synthetic Routes and Mechanistic Considerations

The primary and most direct method for synthesizing 4-(2-Fluorophenyl)-4-oxobutanoic acid and its analogs is the Friedel-Crafts acylation. This powerful reaction forms a carbon-carbon bond between an aromatic ring and an acyl group, establishing the key keto-acid framework in a single step.

Multi-Step Industrial Synthesis Approaches for Related Oxobutanoic Acid Derivatives

On an industrial scale, the synthesis of 4-oxo-4-phenylbutanoic acid derivatives often relies on robust and cost-effective methods. A prominent example is the Friedel-Crafts reaction between succinic anhydride (B1165640) and an appropriately substituted benzene (B151609) derivative, catalyzed by a Lewis acid like anhydrous aluminum chloride. mdpi.comderpharmachemica.com This approach is favored for its efficiency in constructing the fundamental molecular skeleton.

Diazotization and Coupling Reactions in Precursor Synthesis

While not a direct method for the final compound, diazotization and coupling reactions are crucial in the synthesis of various aromatic precursors. pharmdguru.comyoutube.com For instance, an amino group on an aromatic ring can be converted to a diazonium salt, which is a versatile intermediate. youtube.com This diazonium salt can then undergo a variety of substitution reactions, including those that introduce functionalities necessary for subsequent steps in the synthesis of complex aromatic ketones. nih.govacs.org These reactions are fundamental in creating a diverse range of aromatic starting materials. youtube.com

Friedel-Crafts Acylation Methodologies

The Friedel-Crafts acylation is a cornerstone in the synthesis of aromatic ketones. google.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst. sigmaaldrich.com For the synthesis of this compound, fluorobenzene (B45895) would be acylated with succinic anhydride. The Lewis acid, typically aluminum chloride, activates the succinic anhydride, generating a reactive acylium ion that is then attacked by the electron-rich fluorobenzene ring. youtube.com The reaction is generally regioselective, with the substitution pattern on the aromatic ring directing the position of acylation.

The general mechanism for the Friedel-Crafts acylation is depicted below:

Step 1: Formation of the Acylium IonThe Lewis acid catalyst coordinates to the anhydride, making it more electrophilic and facilitating the formation of the acylium ion.

Step 2: Electrophilic Aromatic Substitution

The aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion to form a resonance-stabilized carbocation intermediate (sigma complex).

Step 3: Deprotonation

A base removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the final aryl ketone product.

This methodology is widely applicable for the synthesis of various aryl ketones and is a key step in the production of 4-oxo-4-phenylbutanoic acid and its derivatives. mdpi.comsigmaaldrich.com

| Reactants | Catalyst | Product | Reaction Type |

| Fluorobenzene and Succinic Anhydride | AlCl₃ | This compound | Friedel-Crafts Acylation |

| Benzene and Succinic Anhydride | AlCl₃ | 4-oxo-4-phenylbutanoic acid | Friedel-Crafts Acylation |

Hydrolytic Cleavage and Rearrangement Pathways

In the context of synthesizing 4-aryl-4-oxobutanoic acids, hydrolytic cleavage is a critical step when using succinic anhydride as the acylating agent. wikipedia.org The initial product of the Friedel-Crafts reaction is a complex that, upon workup with water, hydrolyzes to open the anhydride ring and form the carboxylic acid moiety. rsc.orgresearchgate.net This step is integral to obtaining the final butanoic acid derivative.

Carboxylation Reactions for Acid Moiety Formation

Carboxylation reactions provide an alternative route to introduce the carboxylic acid group. While not the primary method for this specific compound, electrochemical reduction of aromatic ketones in the presence of carbon dioxide has been explored as a synthetic route to hydroxy carboxylic acids, which can be further transformed. researchgate.net This method involves the generation of a carbanion intermediate that subsequently reacts with CO₂.

Controlled Oxidation and Chain Elongation Protocols

While less direct for the primary synthesis of this compound, controlled oxidation and chain elongation methods are relevant in the broader context of synthesizing carboxylic acids and ketones. For instance, the oxidation of a corresponding alcohol or aldehyde precursor could yield the desired carboxylic acid. Similarly, chain elongation protocols could be employed to build the butanoic acid side chain from a shorter precursor attached to the aromatic ring.

Laboratory-Scale Synthetic Procedures

A prevalent and direct method for synthesizing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic ring with succinic anhydride. In the case of this compound, this involves the reaction of fluorobenzene with succinic anhydride, typically catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).

The mechanism begins with the activation of succinic anhydride by the Lewis acid catalyst, which coordinates to one of the carbonyl oxygens. This polarization facilitates the ring-opening of the anhydride and the formation of a highly electrophilic acylium ion. The electron-rich fluorobenzene ring then acts as a nucleophile, attacking the acylium ion in an electrophilic aromatic substitution reaction. vedantu.comstackexchange.com A subsequent aqueous workup hydrolyzes the intermediate complexes and yields the final carboxylic acid product. libretexts.org This method is widely used for analogous compounds, such as the preparation of 4-(4-methylphenyl)-4-oxobutanoic acid from toluene. wikipedia.org

| Reaction | Reactants | Catalyst/Reagents | Key Features |

| Friedel-Crafts Acylation | Fluorobenzene, Succinic Anhydride | Aluminum Chloride (AlCl₃) | Direct, one-pot synthesis. Requires stoichiometric amounts of catalyst. organic-chemistry.org Produces a mixture of ortho and para isomers. |

An alternative, though more indirect, synthetic route involves a condensation reaction, such as the Knoevenagel condensation. wikipedia.orglscollege.ac.in This reaction is a nucleophilic addition of a compound with an active methylene (B1212753) group (e.g., ethyl acetoacetate) to a carbonyl group of an aldehyde or ketone (e.g., 2-fluorobenzaldehyde), followed by a dehydration step. lscollege.ac.in

The reaction is typically catalyzed by a weak base, such as an amine like piperidine (B6355638) or DABCO. wikipedia.orgrsc.org The base deprotonates the active methylene compound (ethyl acetoacetate) to form a stabilized enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-fluorobenzaldehyde. The resulting aldol-type intermediate is then dehydrated to yield an α,β-unsaturated product, in this case, an ethyl 2-(2-fluorobenzylidene)-3-oxobutanoate. researchgate.net To arrive at the target this compound from this intermediate, several subsequent chemical transformations, including reduction of the double bond and hydrolysis of the ester followed by decarboxylation, would be necessary.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of this compound and its intermediates are crucial for obtaining a high-purity final product. Following a Friedel-Crafts synthesis, the reaction is typically quenched by carefully adding it to a mixture of ice and concentrated acid to decompose the aluminum chloride complexes. vedantu.com

The crude product, which often precipitates, can be collected by filtration . A common purification strategy for carboxylic acids involves acid-base extraction . The crude solid is dissolved in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), which converts the carboxylic acid to its water-soluble carboxylate salt. The solution is then washed with an organic solvent to remove neutral, non-acidic impurities. Subsequently, the aqueous layer is re-acidified (e.g., with HCl), causing the purified carboxylic acid to precipitate out, after which it can be collected by filtration, washed with water, and dried.

Recrystallization is another powerful purification technique. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol, water, or a mixture thereof) and allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the solution. arabjchem.org The progress of purification can be monitored using techniques such as Thin Layer Chromatography (TLC) and the final product's identity and purity confirmed by analytical methods like NMR spectroscopy and melting point analysis. alexandonian.com

Chemical Reactivity and Transformation Pathways of 4 2 Fluorophenyl 4 Oxobutanoic Acid

Reactions of the α,γ-Dicarbonyl Framework

The molecule's structure, featuring a ketone and a carboxylic acid separated by a two-carbon linker, constitutes an α,γ-dicarbonyl system. This arrangement influences the reactivity of both functional groups.

The ketone group in 4-(2-Fluorophenyl)-4-oxobutanoic acid is susceptible to reduction, yielding the corresponding secondary alcohol, 4-(2-fluorophenyl)-4-hydroxybutanoic acid. This transformation can be achieved through various methods, including nucleophilic hydride reductions and catalytic hydrogenation.

Nucleophilic hydride reagents are a common choice for the reduction of ketones. These reagents act as a source of the hydride ion (:H⁻), which functions as a potent nucleophile. libretexts.orglibretexts.org The reaction proceeds via nucleophilic addition to the electrophilic carbonyl carbon of the ketone. libretexts.org

The general mechanism involves the attack of the hydride ion on the partially positive carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com Subsequent protonation of this intermediate, typically during an aqueous or acidic workup, yields the final alcohol product. libretexts.orglibretexts.org

Two of the most frequently used hydride reducing agents are Sodium Borohydride (B1222165) (NaBH₄) and Lithium Aluminium Hydride (LiAlH₄). libretexts.org Sodium borohydride is a milder and more selective reagent, often used in protic solvents like methanol (B129727) or ethanol. chemguide.co.ukwikipedia.org It readily reduces aldehydes and ketones while typically being unreactive towards less reactive carbonyl groups like esters and carboxylic acids. wikipedia.org Lithium aluminium hydride is a much stronger reducing agent and reacts violently with protic solvents, necessitating the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgchemguide.co.uk LiAlH₄ can reduce a wider range of functional groups, including carboxylic acids and esters, in addition to aldehydes and ketones. libretexts.org

| Reagent | Formula | Typical Solvents | Reactivity Profile | Workup Procedure |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol, Water chemguide.co.uk | Reduces aldehydes and ketones. wikipedia.org Generally unreactive towards esters, amides, and carboxylic acids. | Simple neutralization or extraction. libretexts.org |

| Lithium Aluminium Hydride | LiAlH₄ | Anhydrous Diethyl ether, THF libretexts.orgchemguide.co.uk | Strong reducing agent; reduces aldehydes, ketones, esters, carboxylic acids, amides, and nitriles. libretexts.org | Careful quenching with water followed by acid or base to dissolve aluminum salts. libretexts.orgchemguide.co.uk |

For the selective reduction of the ketone in this compound without affecting the carboxylic acid, sodium borohydride would be the reagent of choice.

Catalytic hydrogenation is another powerful method for the reduction of ketones. This process involves the addition of molecular hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst. tcichemicals.com This reaction is widely used in both laboratory and industrial settings. tcichemicals.com

A variety of heterogeneous catalysts are effective for ketone hydrogenation, with palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney Nickel being common examples. tcichemicals.comasianpubs.org The reaction is typically carried out by stirring the substrate with the catalyst in a suitable solvent under an atmosphere of hydrogen gas. The conditions, such as pressure and temperature, can be adjusted to influence the rate and selectivity of the reaction. For instance, the hydrogenation of substituted pyridines to piperidines has been successfully achieved using PtO₂ as a catalyst in glacial acetic acid under hydrogen pressure. asianpubs.org

While highly effective, selectivity can be a challenge in catalytic hydrogenation. Aromatic rings can also be reduced under certain conditions. tcichemicals.com Therefore, careful selection of the catalyst and reaction conditions is crucial to achieve the desired transformation without affecting the 2-fluorophenyl group of the molecule.

| Catalyst | Typical Substrates | General Conditions |

|---|---|---|

| Palladium on Carbon (Pd/C) | Carbon-carbon multiple bonds, carbonyls, nitro groups, benzyl (B1604629) groups tcichemicals.com | H₂ gas, various solvents (e.g., ethanol, ethyl acetate) |

| Platinum(IV) Oxide (PtO₂) | Alkenes, ketones, aromatic rings asianpubs.org | H₂ gas, often in acidic solvents like acetic acid asianpubs.org |

| Raney Nickel | Wide range of functional groups including ketones | H₂ gas, typically in ethanol |

| Wilkinson's Catalyst | Selective for alkenes and alkynes tcichemicals.com | Homogeneous catalyst, mild conditions |

The carbonyl group of the ketone is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen atom is nucleophilic. libretexts.org This polarity makes the carbonyl carbon a prime target for attack by a wide variety of nucleophiles. masterorganicchemistry.comslideshare.net This reaction, known as nucleophilic addition, is a fundamental process in carbonyl chemistry. libretexts.orgmasterorganicchemistry.com

The mechanism involves the nucleophile attacking the electrophilic carbonyl carbon, which pushes the pi electrons of the C=O bond onto the oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.com This intermediate can then be protonated to yield a neutral addition product. youtube.com The reactivity of carbonyl compounds towards nucleophilic addition is influenced by steric and electronic factors; aldehydes, for instance, are generally more reactive than ketones. wikipedia.orglibretexts.org

A diverse range of nucleophiles can participate in these reactions, including:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) act as sources of carbanion nucleophiles, forming new carbon-carbon bonds and converting the ketone into a tertiary alcohol.

Cyanide Ion (:CN⁻): Addition of cyanide (e.g., from HCN or NaCN) forms a cyanohydrin.

Water and Alcohols: These neutral nucleophiles can add reversibly to form hydrates (gem-diols) and hemiacetals, respectively. The reactions are often catalyzed by acid or base. youtube.com

Nucleophilic addition to the ketone can be followed by an elimination step, typically the loss of a water molecule, in a process known as a condensation reaction or nucleophilic addition-elimination. slideshare.net These reactions are common when the nucleophile is a primary amine or a related derivative.

The reaction of this compound with a primary amine (R-NH₂) would initially form a hemiaminal (or carbinolamine) intermediate. This intermediate is generally unstable and readily dehydrates to form an imine (also known as a Schiff base). The reaction is typically reversible and often carried out under conditions that favor the removal of water to drive the equilibrium towards the product.

Similarly, reactions with other ammonia (B1221849) derivatives can yield a variety of condensation products:

Hydroxylamine (NH₂OH): Forms an oxime.

Hydrazine (B178648) (NH₂NH₂): Forms a hydrazone.

Semicarbazide (NH₂NHCONH₂): Forms a semicarbazone.

Reduction Chemistry of the Ketone Functionality

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group with its own distinct reactivity. The most prominent feature is its acidity, due to the resonance-stabilized nature of the carboxylate anion formed upon deprotonation.

The primary reactions involving the carboxylic acid moiety of this compound include:

Acid-Base Reactions: As an acid, it will react with bases to form carboxylate salts. Studies on similar 4-aryl-4-oxobutanoic acids have shown that their reaction with diamines begins with an acid-base interaction, forming the corresponding diammonium dicarboxylate salt. arabjchem.org

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can undergo esterification to form an ester.

Conversion to Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid into a more reactive acyl chloride. This acyl chloride can then be readily converted into other carboxylic acid derivatives such as esters, amides, and anhydrides.

Amide Formation: The carboxylic acid can react directly with amines to form amides, although this typically requires high temperatures to drive off the water formed. A more common approach is to first activate the carboxylic acid (e.g., by converting it to an acyl chloride) before reacting it with an amine.

Reduction: While resistant to reduction by mild agents like sodium borohydride, the carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminium hydride libretexts.org or by certain catalytic hydrogenation methods.

Derivatization to Esters, Amides, and Acid Halides

The carboxylic acid functional group is a cornerstone of the reactivity of this compound, allowing for its conversion into a variety of important derivatives, including esters, amides, and acid halides. These transformations proceed through nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile.

Acid Halides: The most reactive of the carboxylic acid derivatives, acid halides, are key intermediates for the synthesis of esters and amides. The conversion of this compound to its corresponding acid chloride, 4-(2-fluorophenyl)-4-oxobutanoyl chloride, can be readily achieved using standard halogenating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Esters: Esterification of this compound can be accomplished through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can first be converted to the more reactive acid chloride, which then readily reacts with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

Amides: Amide synthesis follows similar pathways. The direct reaction of this compound with an amine is possible but often requires high temperatures and results in an acid-base equilibrium. A more common and efficient method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), which activate the carboxylic acid for nucleophilic attack by a primary or secondary amine. mdpi.com Alternatively, the pre-formed acid chloride can be reacted with an amine to produce the corresponding amide with high efficiency. mdpi.com Research on related structures, such as 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid, confirms the feasibility of forming amide linkages with this molecular scaffold. researchgate.net

| Derivative Type | Product Structure | Typical Reagents | Reaction Name/Type |

|---|---|---|---|

| Acid Chloride |  | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Acyl Halogenation |

| Ester |  | Alcohol (e.g., CH₃OH), Acid catalyst (e.g., H₂SO₄) | Fischer Esterification |

| Amide |  | Amine (e.g., R-NH₂), Coupling agent (e.g., DCC, HATU) | Amide Coupling |

Decarboxylation Processes

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). The ease of decarboxylation is highly dependent on the structure of the carboxylic acid. For β-keto acids, where the carbonyl group is at the C-3 position relative to the carboxyl group, decarboxylation occurs readily upon heating. This process is facilitated by the formation of a stable, cyclic six-membered transition state, which leads to an enol intermediate that subsequently tautomerizes to the ketone product. libretexts.orgyoutube.com

However, this compound is a γ-keto acid, with the ketone positioned at the C-4 position. The formation of a similar low-energy, six-membered cyclic transition state is not possible for γ- or δ-keto acids. masterorganicchemistry.comstackexchange.com Consequently, the direct thermal decarboxylation of this compound to yield 1-(2-fluorophenyl)propan-1-one does not occur under the mild conditions effective for β-keto acids. More forceful conditions or alternative chemical pathways, such as oxidative decarboxylation, would be required to achieve this transformation, though these are not common procedures for this class of compound. masterorganicchemistry.comchemrevlett.com

Transformations of the Fluorophenyl Moiety

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. The outcome of such reactions on the 2-fluorophenyl ring of this compound is governed by the electronic effects of the existing substituents: the fluorine atom and the 4-oxobutanoic acid chain.

Fluorine: As a halogen, fluorine is an ortho-, para-directing group due to its ability to donate lone-pair electron density via resonance, which stabilizes the intermediate arenium ion when attack occurs at these positions. However, due to its high electronegativity, it is also an inductively deactivating group, making the ring less reactive than benzene (B151609).

Acyl Group: The -(C=O)CH₂CH₂COOH group is a meta-directing deactivator. Its carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, destabilizing the arenium ion intermediate, particularly when the electrophile adds to the ortho or para positions.

When both types of groups are present, their directing effects must be considered. The fluorine directs incoming electrophiles to the positions ortho and para to it (C3 and C5). The acyl group directs to the positions meta to it (C4 and C6). The positions are numbered starting from the carbon bearing the acyl chain as C1. Therefore, the C5 position is para to the fluorine and meta to the acyl group, making it a likely site for substitution. The C3 position is ortho to fluorine and also meta to the acyl group, representing another potential site. Steric hindrance from the adjacent acyl chain might reduce the reactivity of the C6 position.

| Reaction Type | Typical Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(2-Fluoro-5-nitrophenyl)-4-oxobutanoic acid |

| Halogenation | Br₂, FeBr₃ | 4-(5-Bromo-2-fluorophenyl)-4-oxobutanoic acid |

| Sulfonation | Fuming H₂SO₄ | 4-Fluoro-5-(4-oxobutanoyl)benzenesulfonic acid |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. The this compound molecule is a suitable candidate for SₙAr reactions.

The mechanism involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized, particularly onto the ortho and para positions. The presence of the electron-withdrawing 4-oxobutanoic acid group at the C1 position helps to stabilize this negative charge, thereby activating the ring towards nucleophilic attack. In the second step, the leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring. Fluorine is an excellent leaving group for SₙAr reactions because its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.

Common nucleophiles for SₙAr reactions include alkoxides, thiolates, and amines. The substitution will occur at the C2 position, replacing the fluorine atom.

Intramolecular Cyclization Reactions and Annulation Processes

The bifunctional nature of this compound, containing both an aromatic ring and a carboxylic acid, allows it to undergo intramolecular cyclization reactions to form polycyclic systems. A prominent example is the intramolecular Friedel-Crafts acylation. masterorganicchemistry.com

Under the influence of a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA), the carboxylic acid can be activated to form an acylium ion. masterorganicchemistry.com This electrophilic acylium ion can then attack the electron-rich fluorophenyl ring. The cyclization will follow the rules of electrophilic aromatic substitution. The attack is most likely to occur at the C6 position of the phenyl ring, which is ortho to the activating fluorine atom and not sterically hindered, leading to the formation of a new six-membered ring. This type of reaction, often referred to as the Haworth synthesis, results in the formation of a tetralone derivative. In this case, the product would be a fluorinated dihydronaphthalenone. wikipedia.org

Furthermore, the ketone and carboxylic acid moieties can participate in annulation reactions with appropriate binucleophiles. For instance, reacting 4-aryl-4-oxobutanoic acids with terminal diamines can lead to the formation of bicyclic pyrroloimidazolones and pyrrolopyrimidinones. arabjchem.org This demonstrates the potential to construct complex heterocyclic frameworks fused to the core structure.

Strategies for Functionalization and Structural Diversification

The chemical reactivity of this compound offers multiple avenues for structural modification, enabling the synthesis of a diverse library of derivatives. The strategies for functionalization can be categorized by the reactive site on the molecule.

Carboxylic Acid Moiety: As detailed in section 3.2.1, the carboxyl group is a primary handle for diversification. It can be converted into esters, amides, and acid halides, allowing for the introduction of a wide array of alkyl, aryl, or amino substituents. researchgate.net

Alkyl Chain: The methylene (B1212753) groups in the butanoic acid chain can potentially be functionalized, for example, via α-halogenation of the corresponding acid chloride, although reactions at the ketone's α-position are also possible.

Ketone Carbonyl Group: The ketone can undergo typical carbonyl reactions. It can be reduced to a secondary alcohol, converted to an oxime, or used in reactions like the Wittig reaction to form an alkene. These transformations alter the central linker of the molecule.

Fluorophenyl Ring: The aromatic ring provides two main pathways for functionalization. Electrophilic aromatic substitution (Section 3.3.1) allows for the introduction of nitro, halo, or sulfonic acid groups, primarily at the C5 position. Conversely, nucleophilic aromatic substitution (Section 3.3.2) enables the replacement of the fluorine atom with various nucleophiles, such as amines, alcohols, or thiols.

By combining these strategies, complex molecules can be constructed. For example, an SₙAr reaction could be followed by an intramolecular Friedel-Crafts cyclization to build a complex polycyclic heterocyclic scaffold. This versatile reactivity makes this compound a valuable building block in medicinal and materials chemistry.

Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-(2-Fluorophenyl)-4-oxobutanoic acid is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups.

A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. The presence of two carbonyl groups, one in the ketone and one in the carboxylic acid, would likely result in strong, sharp absorption peaks in the range of 1680-1740 cm⁻¹. The aromatic ketone carbonyl stretch is expected around 1680-1700 cm⁻¹, while the carboxylic acid carbonyl stretch typically appears at a slightly higher frequency, around 1700-1725 cm⁻¹. The carbon-fluorine (C-F) bond of the fluorophenyl group would produce a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Furthermore, C=C stretching vibrations from the aromatic ring are expected in the 1450-1600 cm⁻¹ region, and various C-H stretching and bending vibrations from both the aromatic and aliphatic parts of the molecule would also be present.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Ketone | C=O Stretch | 1680-1700 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Aryl-F | C-F Stretch | 1000-1400 |

| Aliphatic Chain | C-H Stretch | 2850-3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum is expected to show distinct signals for the protons of the butanoic acid chain and the fluorophenyl ring.

The two methylene (B1212753) groups in the butanoic acid chain (-CH₂-CH₂-) would likely appear as two distinct triplets in the aliphatic region of the spectrum, typically between 2.5 and 3.5 ppm. The protons on the carbon adjacent to the carboxylic acid group would be expected at a slightly lower chemical shift than the protons adjacent to the ketone. The aromatic protons of the 2-fluorophenyl group would resonate in the downfield region, generally between 7.0 and 8.0 ppm. Due to the presence of the fluorine atom and the carbonyl group, these four protons would exhibit complex splitting patterns (multiplets) as a result of both proton-proton and proton-fluorine coupling. The carboxylic acid proton (O-H) would likely appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm, and its position can be concentration and solvent dependent.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Environment | Approximate Chemical Shift (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | >10 | Broad Singlet | 1H |

| Aromatic Protons (-C₆H₄F) | 7.0-8.0 | Multiplets | 4H |

| Methylene (-C(O)CH₂-) | 3.0-3.5 | Triplet | 2H |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, ten distinct carbon signals are expected, corresponding to the ten carbon atoms in the molecule.

The two carbonyl carbons (ketone and carboxylic acid) would resonate at the most downfield chemical shifts, typically in the range of 170-200 ppm. The six aromatic carbons would appear between 115 and 165 ppm. The carbon atom directly bonded to the fluorine atom would show a large one-bond carbon-fluorine coupling constant (¹JCF) and its chemical shift would be significantly influenced by the fluorine's high electronegativity. The other aromatic carbons would also exhibit smaller carbon-fluorine couplings. The two methylene carbons of the butanoic acid chain would be found in the aliphatic region, generally between 25 and 40 ppm.

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. The ¹⁹F NMR spectrum of this compound would show a single signal for the one fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons. The typical chemical shift range for an aryl fluoride (B91410) is between -100 and -140 ppm relative to a standard such as CFCl₃. ucsb.edu

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be instrumental in confirming the -CH₂-CH₂- connectivity in the butanoic acid chain and in tracing the connectivity of the protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the ¹³C signals for the protonated carbons in both the aliphatic chain and the aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of this compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which in turn confirms the elemental composition of this compound. The molecular formula of the compound is C₁₀H₉FO₃, corresponding to a theoretical monoisotopic mass of 196.0536 u. achemblock.com HRMS analysis provides an experimentally measured mass with high accuracy, typically within a few parts per million (ppm) of the theoretical value, thereby validating the compound's chemical formula and ruling out other potential compositions. For instance, in a related dimethoxy amide chalcone, HRMS was used to find the [M+H]⁺ ion at m/z 384.1446, which was in close agreement with the calculated value of 384.1447. mdpi.com

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₉FO₃ |

| Theoretical Monoisotopic Mass | 196.0536 u |

| Expected [M-H]⁻ Ion | 195.0457 u |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) offers deeper structural insights by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a series of fragment ions. dtic.mil The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, the fragmentation pathway is dictated by the presence of the carboxylic acid, ketone, and fluorophenyl groups.

Common fragmentation mechanisms for carboxylic acids include the loss of a water molecule (H₂O, 18 u) and the loss of a carboxyl group as CO₂ (44 u) or a COOH radical (45 u). miamioh.edu The presence of the keto group facilitates α-cleavage on either side of the carbonyl. Key fragmentation pathways could include:

Loss of H₂O: The [M-H]⁻ ion may lose a molecule of water.

Decarboxylation: Loss of CO₂ from the carboxylate anion is a common fragmentation pathway. nih.gov

Cleavage of the Butanoic Acid Chain: Fission of the bond between the C2 and C3 carbons (beta to the ketone) or the C3 and C4 carbons (alpha to the ketone) can occur.

Formation of Benzoyl Cation: A prominent fragment would likely be the 2-fluorobenzoyl cation at m/z 123, formed by cleavage of the bond between the carbonyl carbon and the adjacent methylene group.

The interpretation of these fragmentation spectra, often aided by computational tools, allows for the unambiguous elucidation of the compound's connectivity. nih.gov

Table 2: Potential MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Mass (m/z) | Neutral Loss |

|---|---|---|---|

| 197.06 ([M+H]⁺) | [C₁₀H₇FO₂]⁺ | 179.04 | H₂O |

| 197.06 ([M+H]⁺) | [C₇H₄FO]⁺ | 123.02 | C₃H₄O₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands arising from its aromatic and carbonyl chromophores. The 2-fluorophenyl ketone moiety is the primary contributor to the UV-Vis spectrum. Typically, such aromatic ketones exhibit two main absorption bands:

An intense band at shorter wavelengths (around 240-250 nm), attributed to the π → π* electronic transition of the conjugated system involving the benzene (B151609) ring and the carbonyl group.

A less intense band at longer wavelengths (around 280-330 nm), corresponding to a different π → π* transition or the forbidden n → π* transition of the carbonyl group's non-bonding electrons.

In related benzofurazan (B1196253) derivatives, distinct absorption bands were observed between 262 nm and 488 nm, corresponding to similar electronic transitions. researchgate.net The specific λmax values and molar absorptivity coefficients for this compound would be determined experimentally by measuring its absorbance across the UV-Vis range.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of Related Compounds

Table 3: Crystallographic Data for the Related Compound 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀FNO₃ |

| Formula Weight | 211.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.8054 (3) |

| b (Å) | 19.0399 (13) |

| c (Å) | 11.0429 (8) |

| β (°) | 101.821 (3) |

| Volume (ų) | 988.94 (12) |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure of a molecule is stabilized by a network of intermolecular interactions. In the case of related structures like 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid, the packing is dominated by hydrogen bonding. nih.govresearchgate.net The carboxylic acid groups form centrosymmetric dimers through strong O—H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. researchgate.net

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid |

Computational Chemistry and Theoretical Investigations of 4 2 Fluorophenyl 4 Oxobutanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the study of molecular structures, properties, and reactivity with high accuracy. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic and geometric properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. escholarship.orgdntb.gov.ua It offers a favorable balance between computational cost and accuracy, making it a suitable method for studying a wide range of molecular systems. dntb.gov.ua DFT calculations are employed to optimize molecular geometries, characterize electronic structures, and predict chemical reactivity. escholarship.org

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule. This process systematically adjusts the atomic coordinates to minimize the total energy of the system, thereby identifying the equilibrium structure. For a flexible molecule like 4-(2-Fluorophenyl)-4-oxobutanoic acid, which has several rotatable bonds, this process is extended to a conformational analysis to identify the various low-energy conformers and, ultimately, the global minimum energy structure.

The optimization process reveals crucial structural parameters such as bond lengths, bond angles, and dihedral angles that correspond to the most stable conformation. Understanding the preferred conformation is essential, as the molecular geometry significantly influences its physical properties and biological activity. Computational workflows often start with generating a broad range of possible conformers using methods like force fields, followed by more accurate re-optimization of the most promising candidates at the DFT level.

The electronic structure of a molecule dictates its chemical behavior. DFT provides a detailed description of how electrons are distributed within a molecule, which is crucial for understanding its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Studies

Electronic Structure Characterization

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energy Gaps)Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons, acting as an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and has higher polarizability. This energy gap is a crucial factor in determining molecular electrical transport properties and electron conductivity.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available in the cited literature |

| ELUMO | Data not available in the cited literature |

| Energy Gap (ΔE) | Data not available in the cited literature |

Note: While specific DFT-calculated values for this compound are not present in the reviewed literature, studies on analogous fluorophenyl-containing compounds provide context. For example, the related compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) was calculated to have a HOMO-LUMO energy gap of 4.4815 eV, suggesting good kinetic stability. Such calculations for this compound would reveal its relative stability and potential for intramolecular charge transfer.

Molecular Electrostatic Potential (MEP) MappingMolecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. An MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different potential values.

Typically, red regions represent areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs of electronegative atoms like oxygen or nitrogen. escholarship.org Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are favorable sites for nucleophilic attack, often found around hydrogen atoms. escholarship.org Green and yellow areas represent regions of neutral or intermediate potential. MEP analysis is instrumental in understanding hydrogen bonding, intermolecular interactions, and the reactive behavior of a molecule.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl and carboxyl groups, identifying them as sites for electrophilic interaction. Positive potential (blue) would be expected around the acidic proton of the carboxyl group, highlighting its role as a hydrogen bond donor.

Analysis of Intermolecular Interactions using Computational Methods:Specifically, Hirshfeld surface analysis, a powerful tool for studying non-covalent interactions in crystal structures, has not been published for this compound. Such analyses have been performed on structurally related but distinct molecules, like amino derivatives or other isomers, but the data is not transferable.researchgate.netnih.govnih.gov

In-Depth Computational Analysis of Intermolecular Forces in this compound

A comprehensive review of theoretical studies is currently unavailable in existing scientific literature, preventing a detailed quantitative analysis of the hydrogen and halogen bonding interactions specific to this compound.

While computational chemistry serves as a powerful tool for elucidating the complex network of non-covalent interactions that govern the supramolecular assembly of crystalline solids, a dedicated theoretical investigation into the specific quantitative characteristics of hydrogen and halogen bonds in this compound has yet to be published. Methodologies such as Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and non-covalent interaction (NCI) plots are typically employed to provide deep insights into the nature and strength of such interactions. These analyses yield valuable data on electron density, bond critical points, and interaction energies, which are crucial for a thorough understanding of crystal packing and polymorphism.

For analogous molecules, research has demonstrated the significant role of both hydrogen and halogen bonding in dictating molecular conformation and crystal architecture. For instance, studies on the related compound, 4-oxo-4-phenylbutanoic acid, have revealed the formation of robust dimers through intermolecular hydrogen bonds involving the carboxylic acid groups. In fluorinated aromatic compounds, the fluorine atom can participate in various weak interactions, including C–H···F hydrogen bonds and halogen bonds, where the electrophilic region on the halogen atom, known as the σ-hole, interacts with a nucleophilic region on an adjacent molecule.

A complete computational study on this compound would be expected to quantify the following interactions:

Halogen Bonding: The presence of the fluorine atom introduces the possibility of halogen bonding. A theoretical investigation would map the molecular electrostatic potential (MEP) surface to identify the electrophilic σ-hole on the fluorine atom and potential nucleophilic sites on neighboring molecules, such as the carbonyl or carboxylic oxygen atoms. The geometric parameters (distances and angles) and interaction energies of any identified F···O or other halogen bonds would be critical to understanding their role in the crystal packing.

Without specific research focused on this compound, a quantitative characterization remains speculative. The generation of detailed data tables enumerating bond distances, angles, electron densities at bond critical points (ρ(r)), and interaction energies is contingent upon future computational studies of this specific compound.

Chemical Applications and Research Utility of 4 2 Fluorophenyl 4 Oxobutanoic Acid

A Multifaceted Building Block in Organic Synthesis

Organic building blocks are essential components in the assembly of more complex molecular structures. 4-(2-Fluorophenyl)-4-oxobutanoic acid serves as a prime example of such a versatile unit, offering multiple reactive sites for chemical modification.

A Precursor in the Synthesis of Complex Organic Molecules

The dual functionality of this compound, possessing both a ketone and a carboxylic acid group, allows it to be a key starting material for a variety of intricate organic molecules. A significant application of this compound is in the synthesis of heterocyclic systems, which are core structures in many pharmaceuticals. For instance, it can undergo cyclocondensation reactions with hydrazine (B178648) derivatives to form pyridazinones, a class of compounds with diverse biological activities.

The general reaction scheme for the synthesis of a pyridazinone derivative from this compound is presented below:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Hydrazine hydrate | 6-(2-Fluorophenyl)-4,5-dihydropyridazin-3(2H)-one | Cyclocondensation |

This reactivity profile highlights its utility as a precursor for generating molecular complexity from a readily accessible starting material.

A Scaffold for Designing Chemically Diverse Compounds

In chemical synthesis and drug discovery, a scaffold refers to the core structure of a molecule to which various functional groups can be attached. The this compound structure provides a robust scaffold for creating libraries of chemically diverse compounds. The fluorinated phenyl ring, the keto group, and the carboxylic acid can all be independently modified, leading to a vast number of derivatives. This is particularly valuable in medicinal chemistry, where the systematic modification of a lead compound is a common strategy for optimizing its pharmacological properties.

Contributions to Methodology Development in Synthetic Organic Chemistry

The unique reactivity of this compound and its analogs also contributes to the development of new synthetic methodologies. For example, γ-keto acids are known to be valuable substrates in various named reactions and multi-component reactions, which are efficient processes that combine three or more reactants in a single step. Research into the reactivity of this specific fluorinated γ-keto acid could lead to the discovery of novel transformations or the refinement of existing synthetic methods, particularly for the introduction of fluorine atoms into complex molecules, a strategy often employed to enhance metabolic stability and binding affinity of drug candidates.

Utility in Interdisciplinary Chemical Research

The applications of this compound extend beyond traditional organic synthesis into interdisciplinary areas of chemical research. The presence of the fluorine atom makes it a valuable tool in fields such as materials science and chemical biology. Fluorinated organic materials often exhibit unique electronic and physical properties, making them suitable for applications in optoelectronics. Furthermore, the strategic incorporation of fluorine can be used to probe biological processes, as the fluorine atom can serve as a sensitive reporter for NMR spectroscopy studies of protein-ligand interactions. This interdisciplinary utility underscores the broad importance of this versatile chemical compound.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Methodological Advancements

Research specifically focused on 4-(2-Fluorophenyl)-4-oxobutanoic acid is limited, with its primary role documented as a useful research chemical and a precursor in multi-step syntheses. pharmaffiliates.com The compound's utility has been demonstrated in its application as a precursor for creating a variety of other molecules, including pharmaceutical intermediates and novel heterocyclic structures. One notable finding is its use in the synthesis of thiazole (B1198619) derivatives, which have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Furthermore, its identification as "Posaconazole Impurity 119" indicates its relevance in the pharmaceutical industry, likely as a synthetic intermediate or a degradation product in the manufacturing of the antifungal agent Posaconazole. synzeal.com This necessitates its availability for quality control and analytical standard purposes.

Methodological advancements directly related to this compound's synthesis are not prominently featured in peer-reviewed literature. The standard and most probable synthetic method is the Friedel-Crafts acylation of fluorobenzene (B45895) with succinic anhydride (B1165640). This classical reaction remains the foundational approach for creating such aryl keto acids.

Identification of Remaining Challenges in Synthesis and Characterization

Despite a well-established theoretical synthetic pathway, practical challenges remain.

Synthesis: The Friedel-Crafts acylation, while common, is not without its difficulties. A primary challenge is regioselectivity. The fluorine atom on the benzene (B151609) ring is an ortho-, para-directing group. Therefore, the acylation of fluorobenzene with succinic anhydride can lead to a mixture of the desired this compound and its isomer, 4-(4-fluorophenyl)-4-oxobutanoic acid. Separating these isomers can be a significant purification challenge, potentially leading to low yields of the target ortho-substituted product.

Additionally, Friedel-Crafts reactions can be sluggish. nih.gov Research into alternative methods, such as mechanochemical (ball-milling) conditions, has been explored for similar acylations to create more environmentally friendly, solvent-free processes. beilstein-journals.org However, studies have shown that succinic anhydride can be poorly reactive under these conditions with certain aromatic substrates, indicating that optimizing a high-yield, clean synthesis remains a challenge. nih.gov

Characterization: A significant gap in the scientific record is the lack of comprehensive, publicly available characterization data for this compound. While techniques for characterizing similar molecules are well-established, detailed spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and crystallographic analysis for this specific compound are not found in extensive databases. For instance, the crystal structure of the related amide, 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid, has been thoroughly analyzed using single-crystal X-ray diffraction, revealing detailed information about its intermolecular hydrogen bonding and three-dimensional network. researchgate.netnih.gov The absence of such peer-reviewed data for the title keto acid makes unambiguous structural confirmation and purity assessment challenging for researchers.

Promising Avenues for Further Computational and Theoretical Studies

Computational chemistry offers a powerful toolkit for elucidating the properties of molecules for which experimental data is scarce. No specific theoretical studies on this compound have been published. However, research on analogous oxobutanoic acid derivatives provides a clear roadmap for future investigations. researchgate.netresearchgate.net

Promising computational studies would include:

Density Functional Theory (DFT) Calculations: DFT studies, using functionals like B3LYP, could be employed to calculate the optimized molecular geometry, bond lengths, and bond angles. researchgate.net This would provide a theoretical model of the compound's three-dimensional structure. Furthermore, vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra to aid in spectral assignments. researchgate.net

Electronic Properties Analysis: Plotting the Molecular Electrostatic Potential (MEP) map can predict reactive sites for electrophilic and nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis could reveal insights into hyperconjugative interactions and intramolecular charge transfer, explaining the electronic stability of the molecule. researchgate.net Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would help determine the molecule's electronic absorption properties and chemical reactivity. researchgate.net

Molecular Docking: Given its use as a pharmaceutical intermediate, molecular docking studies could be a valuable screening tool. mdpi.com By docking the compound's structure into the active sites of various enzymes or receptors, researchers could predict potential biological targets and guide the design of new bioactive molecules. researchgate.net

Outlook on Novel Chemical Transformations and Applications of the Compound

The bifunctional nature of this compound, containing both a ketone and a carboxylic acid, makes it a versatile platform for novel chemical transformations and applications.

Novel Transformations: The two functional groups can be selectively or simultaneously modified to generate a library of new derivatives.

Ketone Modifications: The ketone can undergo reduction to a secondary alcohol, reductive amination to introduce a new amine functionality, or serve as a handle for forming heterocyclic rings like pyrazoles or pyrimidines.

Carboxylic Acid Modifications: The acid group can be readily converted into esters, amides, or acid chlorides, enabling coupling with a wide range of alcohols, amines, or other nucleophiles. mdpi.com

Cyclization Reactions: Intramolecular cyclization, potentially after modification of the ketone, could lead to the synthesis of various fused-ring systems, a common scaffold in medicinal chemistry.

Future Applications: Building on its established role, future applications could be more targeted.

Scaffold for Medicinal Chemistry: Its structure can serve as a starting point or fragment for developing new therapeutic agents. The demonstrated antimicrobial potential of its thiazole derivatives suggests that exploring other heterocyclic derivatives for antibacterial or antifungal activity is a promising route.

Analytical Standards: As a known impurity of Posaconazole, there is a continued need for this compound as a certified reference material for quality assurance in the pharmaceutical industry. synzeal.com

Materials Science: Aromatic carboxylic acids are sometimes used in the synthesis of metal-organic frameworks (MOFs) or specialty polymers. Exploring the potential of this compound as a ligand or monomer in this field could uncover new materials with unique properties.

Q & A

Q. What are the established synthetic routes for 4-(2-Fluorophenyl)-4-oxobutanoic acid, and how can reaction efficiency be optimized?

The compound is typically synthesized via Knoevenagel condensation using 2-fluorobenzaldehyde and ethyl acetoacetate under basic conditions, followed by hydrolysis and decarboxylation . To optimize yield, reaction parameters such as catalyst choice (e.g., piperidine vs. ammonium acetate), solvent polarity, and temperature gradients should be systematically tested. Continuous flow reactors have been proposed for scaling up synthesis while maintaining product consistency .

Q. How can the structure of this compound be confirmed post-synthesis?

Multinuclear NMR (¹H, ¹³C, ¹⁹F) is critical for verifying the fluorophenyl and ketone moieties. For crystallographic confirmation, single-crystal X-ray diffraction (e.g., using SHELX programs ) can resolve bond lengths and angles, particularly the C-F bond geometry. Mass spectrometry (HRMS) should corroborate the molecular ion peak (C₁₀H₉FO₃, theoretical m/z 196.05) .

Q. What in vitro assays are suitable for preliminary screening of its bioactivity?

Enzymatic inhibition assays targeting kynurenine-3-hydroxylase (KMO) and cyclooxygenase (COX) are recommended due to the compound’s structural similarity to known inhibitors . Use fluorometric or spectrophotometric methods with positive controls (e.g., diclofenac for COX) to validate results. Dose-response curves (IC₅₀) should be generated at concentrations ranging from 1 nM to 100 µM .

Advanced Research Questions

Q. How does the fluorophenyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

The ortho-fluorine substituent creates electron-deficient aromatic rings, enhancing reactivity toward NAS. However, steric hindrance may reduce accessibility. Computational studies (DFT or MD simulations) can predict reactive sites, while experimental validation via Hammett plots using substituted anilines or thiols can quantify electronic effects .

Q. What strategies can resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?

Discrepancies may arise from assay conditions (e.g., bacterial strain variability, cancer cell lines). Standardize protocols using CLSI guidelines for antimicrobial testing and NCI-60 panels for anticancer screening. Additionally, assess membrane permeability via logP measurements (experimental or in silico) to differentiate intracellular vs. extracellular activity .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Synthesize analogs with modified phenyl rings (e.g., difluoro, chloro substituents) or ketone-to-alcohol reductions (e.g., NaBH₄-mediated). Test these derivatives in parallel enzymatic assays. For example, 4-(2,4-difluorophenyl)-4-oxobutanoic acid (CAS 110931-77-6) showed enhanced COX-2 selectivity in preliminary studies .

Q. What advanced techniques are recommended for analyzing metabolic stability in preclinical models?

Use LC-MS/MS with hepatocyte microsomal incubations to identify primary metabolites. For in vivo tracking, isotopically labeled analogs (e.g., ¹⁸F or ¹³C) can be synthesized. Pharmacokinetic parameters (t₁/₂, Cₘₐₓ) should be modeled using compartmental analysis in rodent studies .

Q. How can crystallographic data improve the design of metal complexes for catalytic or therapeutic applications?

The compound’s carboxylate and ketone groups act as bidentate ligands for metals like Cu(II) or Zn(II). Co-crystallization with metal salts (e.g., CuCl₂) followed by SC-XRD (via SHELXL ) can reveal coordination geometry. Stability constants (logβ) derived from potentiometric titrations further guide complex design .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。